N-Methylhistaprodifen dioxalate salt
Overview
Description
N-Methylhistaprodifen dioxalate salt is a chemical compound with the empirical formula C21H25N3 · 2 C2H2O4 and a molecular weight of 499.51 . It is a potent H1-receptor agonist, more effective than histamine in various physiological responses . This compound is primarily used in scientific research to study H1-receptor-mediated physiological and pathophysiological functions .
Preparation Methods
The synthesis of N-Methylhistaprodifen dioxalate salt involves several steps, starting with the preparation of N-Methyl-2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]-ethanamine . The compound is then converted to its dioxalate salt form. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
N-Methylhistaprodifen dioxalate salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
N-Methylhistaprodifen dioxalate salt is widely used in scientific research due to its potent H1-receptor agonist properties . Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of H1-receptors.
Biology: Helps in understanding the physiological and pathophysiological roles of H1-receptors in biological systems.
Medicine: Potential use in developing new therapeutic agents targeting H1-receptors.
Industry: Utilized in the production of research chemicals and pharmaceuticals.
Mechanism of Action
N-Methylhistaprodifen dioxalate salt exerts its effects by binding to H1-receptors, leading to various physiological responses . It is more potent than histamine in inducing contraction of guinea pig ileum and arterial vasoconstriction . The molecular targets and pathways involved include the activation of H1-receptors, which mediate these physiological effects .
Comparison with Similar Compounds
N-Methylhistaprodifen dioxalate salt is unique due to its high potency as an H1-receptor agonist . Similar compounds include:
Histamine: A naturally occurring compound with lower potency compared to N-Methylhistaprodifen.
Other H1-receptor agonists: Compounds like 2-(2-aminoethyl)pyridine and 2-(2-aminoethyl)imidazole, which also target H1-receptors but with varying degrees of potency.
Properties
IUPAC Name |
2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3.2C2H2O4/c1-22-15-14-19-16-23-21(24-19)13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2*3-1(4)2(5)6/h2-11,16,20,22H,12-15H2,1H3,(H,23,24);2*(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOVWJDRJCVMKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN=C(N1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680073 | |
Record name | N-Methylhistaprodifen dioxalate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270079-48-6 | |
Record name | N-Methylhistaprodifen dioxalate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methylhistaprodifen dioxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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